5-Bromofuro[2,3-b]pyridine
Overview
Description
5-Bromofuro[2,3-b]pyridine: is a heterocyclic compound with the molecular formula C7H4BrNO and a molecular weight of 198.02 g/mol It is a brominated derivative of furo[2,3-b]pyridine, characterized by a fused ring system consisting of a furan ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromofuro[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the bromination of furo[2,3-b]pyridine. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods:
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
5-Bromofuro[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; solvents like DMF or DMSO; temperatures ranging from room temperature to reflux.
Major Products:
Substitution Products: Azides, nitriles, amines.
Oxidation Products: Oxides, hydroxylated derivatives.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Scientific Research Applications
Chemistry:
5-Bromofuro[2,3-b]pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals .
Biology:
In biological research, this compound is used to study the interactions of brominated heterocycles with biological targets. It is also used in the development of bioactive molecules and potential drug candidates .
Medicine:
Its unique structure allows for the exploration of novel mechanisms of action and interactions with biological targets .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 5-Bromofuro[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the fused ring system contribute to its ability to form hydrogen bonds and other interactions with proteins and enzymes . These interactions can modulate the activity of biological targets, leading to various pharmacological effects. The compound’s ability to undergo metabolic transformations also plays a role in its mechanism of action .
Comparison with Similar Compounds
Furo[2,3-b]pyridine: The parent compound without the bromine atom.
6-Bromofuro[3,2-b]pyridine: A brominated isomer with the bromine atom at a different position.
5-Bromofuro[2,3-b]pyridine-2-carbaldehyde: A derivative with an aldehyde functional group.
Uniqueness:
This compound is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity and potential for forming specific interactions with biological targets . This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-bromofuro[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-3-5-1-2-10-7(5)9-4-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFJFOMSHYIUTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=NC=C(C=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443386 | |
Record name | 5-Bromofuro[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220957-39-1 | |
Record name | 5-Bromofuro[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220957-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromofuro[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromofuro[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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